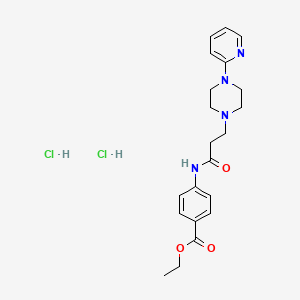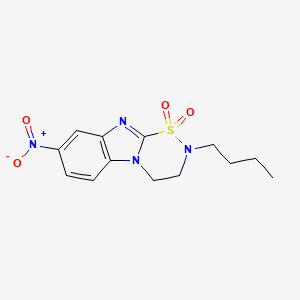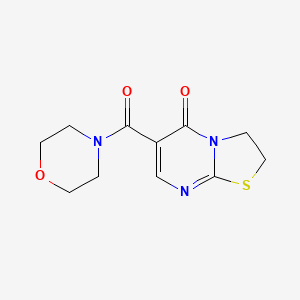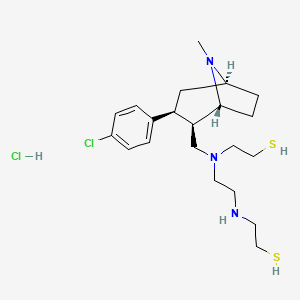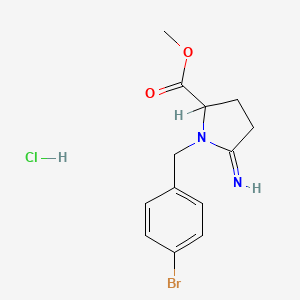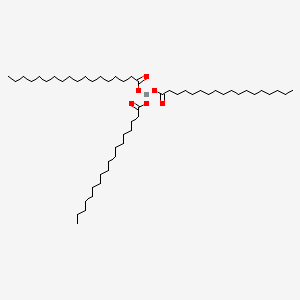
Cobaltic stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobaltic stearate, also known as cobalt(III) stearate, is a metal-organic compound formed by the reaction of cobalt and stearic acid. It is classified as a metallic soap, which is a metal derivative of a fatty acid. This compound is known for its violet appearance and is insoluble in water. This compound is primarily used as a high-performance bonding agent in the rubber industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobaltic stearate can be synthesized through an exchange reaction between sodium stearate and cobalt dichloride. Another method involves mixing stearic acid, dimethylbenzene, and cobalt hydroxide, followed by an acid-base neutralization reaction .
Industrial Production Methods: The industrial production of this compound typically involves the reaction of stearic acid with cobalt hydroxide in the presence of a solvent like dimethylbenzene. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete formation of the product .
Chemical Reactions Analysis
Types of Reactions: Cobaltic stearate undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a catalyst in the oxidation of unsaturated fatty acids and their esters .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include sodium stearate, cobalt dichloride, and stearic acid. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed: The major products formed from reactions involving this compound include cobalt nanoparticles and other cobalt-based compounds. These products have various applications in different industries .
Scientific Research Applications
Cobaltic stearate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including the oxidation of unsaturated fatty acids. In biology and medicine, cobalt nanoparticles derived from this compound are used as contrast agents in magnetic resonance imaging and photoacoustic methods.
In the industry, this compound is used as a high-performance bonding agent for rubber. It is suitable for applications in natural rubber, cisdene, styrene-butadiene rubber, and their compounds to bond easily with brass- or zinc-plated steel cord or metal plates .
Mechanism of Action
The precise mechanism of action for cobaltic stearate remains somewhat elusive. it is understood to function as a Lewis acid, capable of accepting electrons from other molecules. This property allows it to act as a catalyst in various chemical reactions, including the oxidation of unsaturated fatty acids .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to cobaltic stearate include cobalt(II) stearate, cobalt naphthenate, and cobalt resinate. These compounds are also used as bonding agents in the rubber industry and have similar chemical properties .
Uniqueness: this compound is unique due to its higher oxidation state (cobalt(III)) compared to cobalt(II) stearate. This higher oxidation state allows it to participate in different types of chemical reactions and enhances its catalytic properties. Additionally, this compound’s violet appearance and specific bonding capabilities make it distinct from other cobalt-based compounds .
Properties
CAS No. |
929-87-3 |
|---|---|
Molecular Formula |
C54H105CoO6 |
Molecular Weight |
909.3 g/mol |
IUPAC Name |
cobalt(3+);octadecanoate |
InChI |
InChI=1S/3C18H36O2.Co/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*2-17H2,1H3,(H,19,20);/q;;;+3/p-3 |
InChI Key |
ITXKONPLASFJCB-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


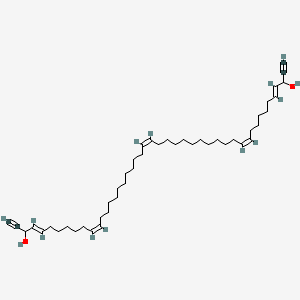
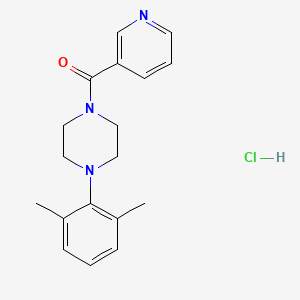

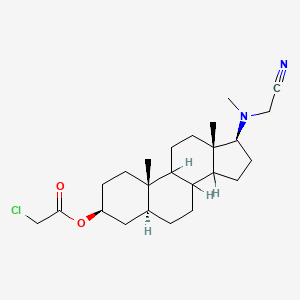
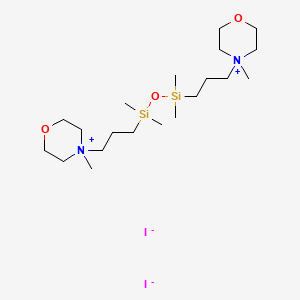
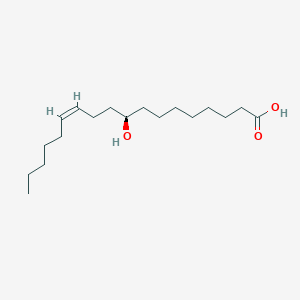
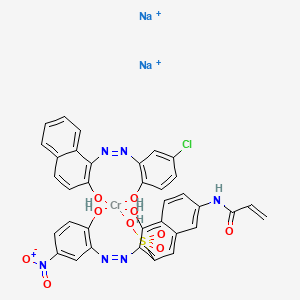
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12745359.png)
